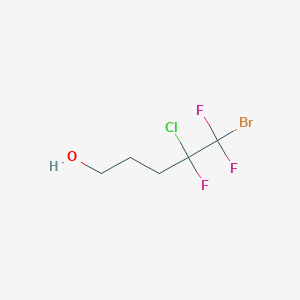

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrClF3O/c6-5(9,10)4(7,8)2-1-3-11/h11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPPNYJNPZSDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)Br)(F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371229 | |

| Record name | 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222026-50-8 | |

| Record name | 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 222026-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Abstract

This compound (CAS No. 222026-50-8) is a highly functionalized, halogenated aliphatic alcohol. Publicly available experimental data on this compound is scarce, necessitating a predictive approach to understanding its physicochemical properties. This technical guide provides a comprehensive analysis based on its molecular structure, established principles of physical organic chemistry, and data from analogous compounds. We will explore its structural features, predicted physical and chemical properties, expected spectroscopic signatures, and standardized protocols for experimental verification. This document is intended for researchers, scientists, and drug development professionals who may consider this or similar polyhalogenated compounds as synthetic building blocks, solvents, or functional materials.

Molecular Structure and Stereochemistry

The structure of this compound is defined by a five-carbon pentanol backbone with extensive halogen substitution at the C4 and C5 positions.

-

Molecular Formula: C₅H₇BrClF₃O

-

Molecular Weight: 271.46 g/mol

-

CAS Number: 222026-50-8[1]

A critical feature of this molecule is the presence of a chiral center at the C4 carbon, which is bonded to four different groups: a hydrogen atom, a chlorine atom, a trifluoromethylbromo group (-CBrF₂), and the rest of the carbon chain. Consequently, the compound exists as a pair of enantiomers (R- and S-isomers). Any synthesis of this molecule without chiral control would result in a racemic mixture. The stereochemistry can significantly influence its biological activity and physical properties, such as its interaction with other chiral molecules and its crystal packing.

Caption: Molecular structure of this compound. The asterisk () indicates the chiral center.*

Predicted Physicochemical Properties

The combination of a hydroxyl group and heavy halogenation imparts a unique set of properties. The following table summarizes the predicted values and the rationale behind them.

| Property | Predicted Value | Rationale & Supporting Evidence |

| Physical State | Solid at 25 °C | A commercial supplier lists the compound as a solid.[1] High molecular weight and potential for strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, favor a solid state. Fluorinated alcohols often exhibit high melting points.[2] |

| Boiling Point | > 200 °C (at atm. pressure) | The -OH group enables hydrogen bonding, significantly raising the boiling point compared to alkanes.[3][4] Heavy halogenation (Br, Cl, F) dramatically increases molecular weight, leading to stronger London dispersion forces and a higher boiling point than simpler alcohols.[3][5][6] For comparison, the related but non-hydrogen bonding 5-bromo-4-chloro-4,5,5-trifluoro-1-pentene boils at 74-75 °C under reduced pressure (93 mmHg)[7]; the alcohol's boiling point at atmospheric pressure will be substantially higher. |

| Melting Point | > 25 °C | As it is a solid at room temperature, the melting point must be above this. The precise value is difficult to predict as it depends on crystal lattice energy and molecular symmetry. |

| Density | 1.7 - 1.9 g/cm³ | Halogenated organic compounds are typically denser than water.[8] The presence of one bromine, one chlorine, and three fluorine atoms on a small carbon skeleton will result in a high density. |

| Solubility | ||

| In Water | Limited to low solubility | The polar -OH group can form hydrogen bonds with water, which promotes solubility.[9] However, the five-carbon backbone and extensive, bulky halogenation create a large hydrophobic region, which will significantly limit water solubility.[9] |

| In Organic Solvents | High | Expected to be soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate) and halogenated solvents (e.g., dichloromethane) due to dipole-dipole interactions and the "like dissolves like" principle.[3] Fluorinated alcohols are often used as solvents themselves due to their unique solubility properties.[10] |

| Acidity (pKa) | 13 - 14 | The pKa of a simple primary alcohol like ethanol is ~16.[11] The highly electronegative F and Cl atoms on C4 and C5 exert a strong electron-withdrawing inductive effect. This stabilizes the conjugate base (alkoxide), making the alcohol more acidic (lower pKa).[11] The effect is significant, but less pronounced than in 2,2,2-trifluoroethanol (pKa ~12.4), where the CF₃ group is closer to the hydroxyl group.[11][12] |

| Lipophilicity (LogP) | 2.5 - 3.5 | The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity.[13][14] The C5 alkyl chain and multiple halogens contribute to high lipophilicity, while the polar hydroxyl group reduces it. The net effect will be a compound that strongly favors partitioning into a nonpolar solvent like octanol over water. This value can be estimated using computational fragment-based methods.[14][15][16] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this molecule.

-

¹H NMR Spectroscopy:

-

δ 3.7-3.9 ppm (2H, triplet): Protons on C1 (-CH₂OH), deshielded by the adjacent oxygen.

-

δ 1.8-2.2 ppm (4H, multiplet): Protons on C2 and C3, exhibiting complex splitting due to coupling with adjacent protons.

-

δ 4.5-4.8 ppm (1H, multiplet): Proton on the chiral center C4, significantly deshielded by adjacent Cl and F atoms and coupled to protons on C3 and the fluorine on C4.

-

δ 2.0-4.0 ppm (1H, broad singlet): The hydroxyl proton (-OH). Its chemical shift is variable and depends on solvent, concentration, and temperature. This peak will disappear upon shaking the sample with D₂O.[17]

-

-

¹³C NMR Spectroscopy:

-

δ ~60 ppm: C1 (-CH₂OH).

-

δ ~25-35 ppm: C2 and C3.

-

δ ~85-95 ppm (doublet, ¹JCF): C4 (-CHFCl-), shifted significantly downfield by electronegative Cl and F atoms. The signal will be split into a doublet by the directly attached fluorine.

-

δ ~115-125 ppm (triplet, ¹JCF): C5 (-CBrF₂-), shifted downfield by bromine and two fluorine atoms. The signal will be split into a triplet by the two attached fluorine atoms.

-

-

¹⁹F NMR Spectroscopy:

-

Two distinct signals are expected.

-

-CHFCl-: A doublet of triplets, due to coupling with the proton on C4 and the two fluorine atoms on C5.

-

-CBrF₂-: A doublet of doublets, due to coupling with the fluorine on C4 and the proton on C4 (long-range coupling).

-

-

Infrared (IR) Spectroscopy:

-

3200-3500 cm⁻¹ (broad): Strong O-H stretching vibration, characteristic of the hydrogen-bonded alcohol.

-

2850-2960 cm⁻¹ (medium): C-H stretching vibrations of the alkyl chain.

-

1050-1150 cm⁻¹ (strong): C-O stretching vibration.

-

1000-1400 cm⁻¹ (strong, multiple bands): C-F stretching vibrations.

-

600-800 cm⁻¹ (strong): C-Cl and C-Br stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A complex cluster of peaks around m/z 270, 272, 274, and 276 due to the natural isotopic abundances of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1).

-

Key Fragments: A peak corresponding to the loss of water (M-18) is likely. Alpha-cleavage next to the oxygen is a common fragmentation pathway for primary alcohols, which would result in a fragment at m/z 31 ([CH₂OH]⁺).[18] Loss of halogen atoms (Br, Cl, F) or HF would also be expected.

-

Experimental Protocols for Property Determination

To validate the predicted properties, standardized experimental procedures should be followed. The workflow below outlines a logical sequence for characterizing a novel liquid or low-melting solid compound.

Caption: A general experimental workflow for the physicochemical characterization of a novel compound.

Boiling Point Determination (Micro Method)

-

Place a small amount (0.2-0.5 mL) of the sample into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.

-

Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., silicone oil).

-

Heat the bath slowly while stirring. Observe the capillary tube.

-

A fine stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Continue heating until the bubbling is rapid and continuous.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[19]

Solubility Determination (Qualitative)

-

To a small test tube, add approximately 1 mL of the solvent (e.g., water, ethanol, dichloromethane).

-

Add 2-3 drops of the compound to be tested.

-

Agitate the mixture vigorously for 10-20 seconds.

-

Observe if the compound dissolves completely (miscible), forms a separate layer (immiscible), or only partially dissolves (partially soluble).[20][21]

LogP Determination (Shake-Flask Method)

-

Prepare a mutually saturated solution of n-octanol and water.

-

Accurately weigh a small amount of the compound and dissolve it in either the n-octanol or water phase.

-

Combine known volumes of the n-octanol and water phases in a separatory funnel or vial.

-

Shake the mixture vigorously for several minutes to allow the compound to partition between the two phases until equilibrium is reached.

-

Centrifuge the mixture to ensure complete separation of the two layers.

-

Carefully sample each layer and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[22]

Potential Applications and Safety Considerations

Potential Applications

-

Pharmaceutical and Agrochemical Synthesis: The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, as its inclusion can enhance metabolic stability, binding affinity, and bioavailability.[23] This compound, with its primary alcohol handle and defined stereocenter, serves as a valuable and complex chiral building block for the synthesis of novel drug candidates.

-

Specialty Solvents: Fluorinated alcohols like TFE and HFIP are used as unique solvents that can promote or enable challenging chemical reactions due to their high polarity, strong hydrogen-bond donating ability, and low nucleophilicity.[2][10][12] This compound could exhibit similar useful properties.

-

Materials Science: Polyhalogenated compounds can be precursors to polymers, liquid crystals, and other functional materials with unique properties such as high density, low surface tension, and chemical resistance.

Health and Safety

It is imperative to treat this and all highly halogenated organic compounds with caution.

-

General Hazards: Halogenated solvents and reagents can be toxic, irritants, and in some cases, suspected carcinogens.[8][24] They can be absorbed through the skin, and their vapors should not be inhaled.[25]

-

Specific Hazards: Supplier safety data indicates this compound is an irritant. Hazard codes include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1]

-

Handling Precautions:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.[26] Given the poor compatibility of nitrile gloves with some halogenated solvents, double-gloving may be advisable.[24]

-

Keep away from heat, sparks, and open flames.

-

Ensure an eyewash station and safety shower are readily accessible.

-

-

Waste Disposal: All waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container for proper incineration. Do not pour down the drain.[26]

References

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 796–805. Retrieved from [Link]

-

Viswanadhan, V. N., Ghose, A. K., Revankar, G. R., & Robins, R. K. (1989). Atomic Physicochemical Parameters for Three-Dimensional Structure-Directed Quantitative Structure-Activity Relationships. 4. Additional Parameters for Hydrophobic and Dispersive Interactions and Their Application for an Automated Superposition of Certain Naturally Occurring Nucleoside Antibiotics. Journal of Chemical Information and Computer Sciences, 29(3), 163–172. Retrieved from [Link]

-

Eriksson, L., Johansson, E., & Wold, S. (2000). Boiling Points of Halogenated Aliphatic Compounds: A Quantitative Structure−Property Relationship for Prediction and Validation. Journal of Chemical Information and Computer Sciences, 40(1), 53–59. Retrieved from [Link]

-

Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2016). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 50(19), 10433–10441. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Alcohols and Alkyl Halides. Retrieved from [Link]

-

Mainar, A. M., Martínez-López, J. F., Urieta, J. S., & Pardo, J. I. (2018). Solubility of gases in fluoroorganic alcohols. Part III. Solubilities of several non-polar gases in water + 1,1,1,3,3,3-hexafluoropropan-2-ol at 298.15 K and 101.33 kPa. The Journal of Chemical Thermodynamics, 127, 186–194. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Retrieved from [Link]

-

Wang, J., Krudy, G., Xie, X. Q., & Hou, T. (2014). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 54(11), 3215–3226. Retrieved from [Link]

-

Solubility of Things. (n.d.). 8-Fluorooctan-1-ol. Retrieved from [Link]

-

Sambiagio, C., & Marsden, S. P. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Organic & Biomolecular Chemistry, 14(2), 438–452. Retrieved from [Link]

-

PSFC. (n.d.). Halogenated Solvents. MIT Plasma Science and Fusion Center. Retrieved from [Link]

-

Francke, R., & Little, R. D. (2014). Optimizing Electron-Transfer-Mediated Reactions. Angewandte Chemie International Edition, 53(40), 10574–10595. Retrieved from [Link]

-

Wu, S., Li, Y., & Li, H. (2020). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling, 60(8), 3788–3800. Retrieved from [Link]

-

Veith, G. D., & Morris, R. T. (1978). Rapid Method for Estimating Log P for Organic Chemicals. U.S. Environmental Protection Agency. Retrieved from [Link]

-

Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

EaseToLearn. (n.d.). Halogen derivatives, Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Boiling Points of Halogenated Aliphatic Compounds: A Quantitative Structure-Property Relationship for Prediction and Validation. Retrieved from [Link]

-

YouTube. (2020). Experiment 3 Identification of an Unknown Liquid. Retrieved from [Link]

-

MyTutor. (n.d.). Describe the trend in boiling point of the halogens. Retrieved from [Link]

-

YouTube. (2023). physical properties of alkyl halides alcohols amines Organic Chemistry. Retrieved from [Link]

-

Balaban, A. T., Joshi, N., Kier, L. B., & Hall, L. H. (1992). Correlations between chemical structure and normal boiling points of halogenated alkanes C1-C4. Journal of Chemical Information and Computer Sciences, 32(3), 233–237. Retrieved from [Link]

-

YouTube. (2015). Video 2-1, Experiment 2: Physical and Chemical Properties of Liquid Compounds. Retrieved from [Link]

-

Santa Monica College. (n.d.). Experiment 2 - Using Physical Properties to Identify an Unknown Liquid. Retrieved from [Link]

-

SlidePlayer. (n.d.). Alkyl halides - Organic chemistry. Retrieved from [Link]

-

YouTube. (2020). Predict pKa of CF3CH2OH. Retrieved from [Link]

-

Quora. (2022). How does the addition of a halogen to an alkane result in an increase in boiling point?. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Retrieved from [Link]

-

StudySmarter. (2023). Halogenation of Alcohols: Types & Process. Retrieved from [Link]

-

J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

-

American Chemical Society. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-bromo-4-chloro-4,5,5-trifluoro-1-pentene. Retrieved from [Link]

-

Chem-Space. (n.d.). This compound. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

Macmillan Group. (2022). Deoxytrifluoromethylation of Alcohols. Princeton University. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentanol. NIST WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of pentan-3-ol (3-pentanol). Retrieved from [Link]

Sources

- 1. This compound - C5H7BrClF3O | CSSB00009814371 [chem-space.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. quora.com [quora.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H NMR spectrum of pentan-3-ol (3-pentanol), 13C NMR spectra of pentan-3-ol (3-pentanol), chemical shifts spectra of pentan-3-ol (3-pentanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 18. pubs.acs.org [pubs.acs.org]

- 19. alameda.edu [alameda.edu]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. books.rsc.org [books.rsc.org]

- 23. macmillan.princeton.edu [macmillan.princeton.edu]

- 24. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

An In-Depth Technical Guide to 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polyhalogenated Scaffolds

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3][4][5] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks highly sought-after synthons.[1][4][5] 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol represents a compelling, yet underexplored, building block that combines a reactive primary alcohol for further derivatization with a dense and stereochemically complex polyhalogenated carbon chain. This guide provides a comprehensive overview of its identifiers, plausible synthetic routes, predicted physicochemical and spectral properties, and potential applications as a strategic tool in the synthesis of novel therapeutic agents.

Core Identifiers and Physicochemical Properties

While detailed experimental data for this compound is not extensively available in public literature, its core identifiers have been established.

| Identifier | Value | Source |

| CAS Number | 222026-50-8 | [6] |

| Molecular Formula | C₅H₇BrClF₃O | [6] |

| IUPAC Name | This compound | [6] |

| Physical State | Solid (Predicted) | [6] |

| Hazard Codes | H315, H319, H335 (Predicted) | [6] |

This table summarizes the main identifiers for this compound.

Postulated Synthetic Pathways

Detailed experimental procedures for the synthesis of this compound are not readily found in peer-reviewed literature. However, based on established principles of organic synthesis, two primary retrosynthetic pathways can be proposed.

Pathway 1: Reduction of a Carboxylic Acid Precursor

A logical and common approach to the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid or its ester derivative. The analogous compound, 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid, is commercially available, making this a feasible route.

Figure 1: Retrosynthetic analysis via reduction of a carboxylic acid derivative.

Proposed Experimental Protocol:

-

(Optional Esterification): To a solution of 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid in an appropriate solvent (e.g., dichloromethane), add a thionyl chloride or oxalyl chloride to form the acid chloride. Subsequently, add methanol to yield the methyl ester. This step can sometimes lead to cleaner reductions.

-

Reduction: The carboxylic acid or its ester is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF). The solution is cooled in an ice bath, and a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) is added portion-wise.

-

Workup: After the reaction is complete, it is carefully quenched with water and an aqueous acid or base solution. The product is then extracted with an organic solvent, dried, and purified, likely via column chromatography.

The causality behind this choice of pathway lies in the high reactivity and chemoselectivity of hydride reducing agents for carbonyl compounds, which should not affect the halogenated carbon centers under standard conditions.

Pathway 2: Free-Radical Addition to an Alkene

An alternative approach involves the free-radical addition of a bromo-chloro-trifluoro-methane derivative across the double bond of an appropriate pentenol. This method is common for the synthesis of polyhalogenated alkanes.[7][8]

Figure 2: Retrosynthetic analysis via free-radical addition.

Proposed Experimental Protocol:

-

Protection: The hydroxyl group of pent-4-en-1-ol is first protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent side reactions.

-

Radical Addition: The protected alkene is reacted with a suitable source of the •CF₂Br and •Cl radicals, potentially from a reagent like bromochlorodifluoromethane, in the presence of a radical initiator such as AIBN or under UV irradiation. The regioselectivity would need to be carefully controlled.

-

Deprotection: The protecting group is removed using standard conditions, for example, with tetrabutylammonium fluoride (TBAF) in THF for a TBDMS ether, to yield the final product.

This pathway offers a convergent approach but may present challenges in controlling the regioselectivity of the addition and potential polymerization.

Predicted Spectral Characteristics

While experimental spectra are not available, the structure of this compound allows for the prediction of its key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to diastereotopic protons. The signals would likely appear in the aliphatic region, with significant splitting due to proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals. The carbon bearing the hydroxyl group (C1) would appear in the 60-70 ppm range. The carbons bearing halogens (C4 and C5) will be significantly influenced by their substituents and will likely show complex splitting patterns due to carbon-fluorine coupling.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is anticipated to be the most informative for structural confirmation. The CF₃ group would likely appear as a singlet or a closely coupled system, while the single fluorine at C4 would show coupling to the protons on C3 and potentially to the CF₃ group, depending on the rotational barriers.

Mass Spectrometry

The mass spectrum will exhibit a complex isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[9] Fragmentation would likely involve the loss of halogens and small neutral molecules. The presence of these characteristic isotopic patterns would be a key identifier.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (a broad peak around 3300-3500 cm⁻¹) and C-H stretching vibrations (around 2850-3000 cm⁻¹). Strong C-F stretching bands are expected in the fingerprint region (1000-1400 cm⁻¹).[11][12][13]

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dictated by the primary alcohol and the heavily halogenated alkyl chain. The hydroxyl group can undergo a wide range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a good leaving group for nucleophilic substitution.

The dense halogenation on the C4 and C5 positions introduces significant steric bulk and alters the electronic properties of the molecule. This can be strategically employed in drug design to:

-

Introduce Lipophilicity: The fluorinated and halogenated portion of the molecule can enhance its lipophilicity, potentially improving membrane permeability.

-

Block Metabolism: The C-F bonds are exceptionally strong, making them resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.

-

Modulate Conformation: The steric and electronic interactions of the halogens can lock the molecule into specific conformations, which can be advantageous for binding to a biological target.

-

Serve as a Versatile Synthon: The primary alcohol provides a handle for attaching this polyhalogenated cassette to a larger pharmacophore, making it a valuable building block for creating libraries of drug-like molecules.

Safety, Handling, and Storage

Specific toxicological data for this compound is not available. However, based on its structure as a polyhalogenated organic compound and predicted hazard codes (H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation), stringent safety precautions are warranted.[6][14][15][16][17]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18][19][20][21]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

This compound is a structurally intriguing building block with significant potential for application in medicinal chemistry and drug discovery. While detailed experimental data remains scarce, its synthesis is plausible through established chemical transformations. Its unique combination of a reactive primary alcohol and a polyhalogenated, stereochemically complex carbon chain offers a valuable tool for chemists to introduce fluorine and other halogens into novel molecular architectures. The predicted impact on metabolic stability, lipophilicity, and conformation makes it a synthon worthy of further investigation for the development of next-generation therapeutics. As with any new chemical entity, careful handling and adherence to safety protocols are paramount.

References

-

Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link].

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate, [Link].

-

Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health, [Link].

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI, [Link].

-

Infrared spectroscopy and theoretical structure analyses of protonated fluoroalcohol clusters: An impact of the fluorination on the hydrogen bond networks. RSC Publishing, [Link].

-

Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. ScienceDirect, [Link].

-

Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer. National Institutes of Health, [Link].

-

Infrared Spectra of alcohols in A level Chemistry. YouTube, [Link].

-

Free-radical addition. Wikipedia, [Link].

-

Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. GeeksforGeeks, [Link].

-

The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry, [Link].

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate, [Link].

-

This compound - C5H7BrClF3O. Chemspace, [Link].

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts, [Link].

-

Chemical Storage and Handling Recommendations. NY.Gov, [Link].

-

Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. University of Wisconsin-Milwaukee, [Link].

-

Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee, [Link].

-

FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol. Food and Drug Administration, [Link].

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound - C5H7BrClF3O | CSSB00009814371 [chem-space.com]

- 7. Free-radical addition - Wikipedia [en.wikipedia.org]

- 8. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 9. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. Infrared spectroscopy and theoretical structure analyses of protonated fluoroalcohol clusters: the impact of fluorination on the hydrogen bond networks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. youtube.com [youtube.com]

- 14. capotchem.cn [capotchem.cn]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 19. rsawa.research.ucla.edu [rsawa.research.ucla.edu]

- 20. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]

- 21. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]

Spectroscopic Characterization of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of the novel halogenated alcohol, 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol. In the dynamic fields of pharmaceutical research and materials science, the unambiguous structural elucidation of new chemical entities is a cornerstone of innovation and regulatory compliance. Given the absence of publicly available experimental data for this specific compound, this document leverages foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral data. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral values but also detailed, field-proven experimental protocols for acquiring such data. The causality behind spectral predictions is explained, and all methodologies are presented as self-validating systems, grounded in authoritative sources.

Introduction: The Imperative of Spectroscopic Fidelity in Chemical R&D

The journey of a novel molecule from discovery to application is paved with rigorous analytical checkpoints, chief among them being spectroscopic characterization. Techniques such as NMR, IR, and MS provide a detailed "molecular fingerprint," revealing the precise arrangement of atoms and functional groups. For a complex molecule like this compound, which contains multiple chiral centers and a dense array of electronegative halogen atoms, a multi-technique approach is not just beneficial but essential for unambiguous structural confirmation.

The presence of fluorine, chlorine, and bromine atoms, along with a primary alcohol, introduces significant complexity into the expected spectra. These features, while challenging to interpret, also offer a wealth of structural information. This guide will deconstruct these complexities, offering a predictive roadmap for the analytical chemist. By understanding the why behind expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can more efficiently analyze experimentally acquired data and troubleshoot unexpected results.

Molecular Structure and Predicted Stereochemical Implications

The structure of this compound presents notable analytical challenges. The molecule possesses two adjacent stereocenters at C4 and the carbon bearing the bromine (this carbon is not explicitly numbered in the IUPAC name but is adjacent to C4). This means the compound can exist as a mixture of diastereomers.

Figure 1: Structure of this compound with stereocenters marked (*).

The presence of diastereomers will have a significant impact on the NMR spectra.[1][2][3][4][5] Diastereomers are distinct chemical compounds and, in a chiral environment (like an achiral NMR solvent), will have different NMR spectra. Therefore, one should expect to see a doubling of many of the signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, with the integration ratio of the paired signals reflecting the diastereomeric ratio of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be indispensable.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show complex multiplets due to diastereotopicity and multiple coupling interactions. The electronegative halogens will deshield adjacent protons, shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 4.0 - 4.5 | m | 1H | H on C4 | Strongly deshielded by adjacent Cl, F, and the CBrF₂ group. Expected to be a complex multiplet due to coupling with protons on C3 and the adjacent fluorine. |

| ~ 3.75 | t | 2H | H₂ on C1 | Directly attached to the carbon bearing the hydroxyl group. The triplet arises from coupling to the two protons on C2. |

| ~ 2.0 - 2.3 | m | 2H | H₂ on C3 | Positioned between the deshielding C4 and the C2 methylene group. Will likely be a complex multiplet. |

| ~ 1.8 - 2.0 | m | 2H | H₂ on C2 | Coupled to protons on C1 and C3, resulting in a complex multiplet. |

| ~ 1.5 - 2.5 | br s | 1H | OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It may appear as a broad singlet. |

Note: Due to the presence of diastereomers, a doubling of the signals for H on C4, H₂ on C3, and H₂ on C2 is anticipated.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will be characterized by significant downfield shifts for carbons bearing electronegative substituents. The carbon atoms bonded to fluorine will exhibit splitting due to ¹³C-¹⁹F coupling.

| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, Hz) | Assignment | Rationale for Prediction |

| ~ 120 - 130 | ~ 300-330 (t) | C5 | Highly deshielded and split into a triplet by two directly attached fluorine atoms. Further deshielding by bromine. |

| ~ 90 - 100 | ~ 250-280 (d) | C4 | Strongly deshielded by chlorine and fluorine. Split into a doublet by the single fluorine atom. |

| ~ 60 - 65 | - | C1 | Standard chemical shift for a carbon in a primary alcohol. |

| ~ 30 - 35 | - | C3 | Aliphatic carbon, shifted slightly downfield due to proximity to C4. |

| ~ 25 - 30 | - | C2 | Aliphatic carbon. |

Note: A doubling of all carbon signals is expected due to the presence of diastereomers.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR is crucial for confirming the fluorine environments. The spectrum is predicted to show two distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |

| ~ -70 to -80 | d | -CBrF₂ | The two fluorine atoms on C5 are diastereotopic and will likely appear as a doublet of doublets (or a more complex multiplet) due to geminal F-F coupling and coupling to the fluorine on C4. |

| ~ -180 to -200 | t | -CClF - | The single fluorine on C4 is expected to be a triplet due to coupling with the two fluorine atoms on C5. |

Note: Diastereomerism will lead to a doubling of these signals.

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C and ¹⁹F NMR, in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6][7][8] The solvent should contain a known reference standard, such as tetramethylsilane (TMS). Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup : The experiment should be performed on a high-field NMR spectrometer (e.g., 500 MHz). After inserting the sample, the instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming."[8]

-

Data Acquisition : Standard pulse sequences are used to acquire the free induction decay (FID) for each nucleus. For ¹H NMR, a sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.[9]

-

Data Processing : The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is excellent for identifying the functional groups present in a molecule. For this compound, the most prominent feature will be the alcohol O-H stretch.

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Intensity | Vibration | Rationale for Prediction |

| 3200 - 3500 | Strong, Broad | O-H stretch (hydrogen-bonded) | The broadness is characteristic of the hydroxyl group due to hydrogen bonding.[10][11] |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) | Typical for sp³ C-H bonds. |

| 1050 - 1250 | Strong | C-F stretch | Carbon-fluorine bonds show strong absorptions in this region. |

| 1000 - 1100 | Strong | C-O stretch | Characteristic of primary alcohols. |

| 600 - 800 | Medium-Strong | C-Cl stretch | The carbon-chlorine bond absorption is in the fingerprint region. |

| 500 - 600 | Medium-Strong | C-Br stretch | The carbon-bromine bond absorption is also in the low-frequency fingerprint region. |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Figure 3: Workflow for IR spectroscopy using the KBr pellet method.

-

Sample Preparation : Grind 1-2 mg of the solid sample with approximately 200 mg of spectroscopic grade, dry potassium bromide (KBr) powder in an agate mortar.[12][13][14][15][16] The mixture should be homogenous and have the consistency of fine flour.

-

Pellet Formation : Transfer the mixture to a die and press it under high pressure (typically 8-10 tons) using a hydraulic press.[12][15] A vacuum is often applied to remove trapped air and moisture, resulting in a transparent or translucent pellet.

-

Data Acquisition : First, a background spectrum is collected (often of a blank KBr pellet or just the empty sample compartment). Then, the sample pellet is placed in the spectrometer's sample holder, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrum (Electron Ionization)

The molecular ion (M⁺) peak will be a complex cluster due to the isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[17]

-

Molecular Weight Calculation :

-

C₅H₇⁷⁹Br³⁵Cl F₃O = 277.94 g/mol

-

The most abundant isotopic combination will give the nominal mass M⁺ peak.

-

-

Isotopic Pattern : A characteristic M⁺, M+2, and M+4 pattern is expected. The M+2 peak, resulting from the presence of one ³⁷Cl or one ⁸¹Br, will be very intense, nearly equal in intensity to the M⁺ peak.

Predicted Key Fragmentation Pathways

-

Alpha-Cleavage : This is a common fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen-bearing carbon.[18][19][20][21]

-

Cleavage between C1 and C2 would result in the loss of a C₄H₄BrClF₃ radical, leading to a fragment at m/z = 31 ([CH₂OH]⁺). This is a strong diagnostic peak for primary alcohols.

-

-

Dehydration : Loss of a water molecule (18 Da) is another characteristic fragmentation of alcohols.[20][21][22]

-

This would produce a fragment ion cluster around [M-18]⁺ .

-

-

Halogen Loss : Cleavage of the carbon-halogen bonds is also highly probable.

-

Loss of a bromine radical (·Br) would result in a fragment at [M-79/81]⁺ .

-

Loss of a chlorine radical (·Cl) would result in a fragment at [M-35/37]⁺ .

-

Figure 4: Predicted major fragmentation pathways for this compound under EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction : The sample can be introduced via a direct insertion probe or, for purer samples, through a gas chromatograph (GC-MS). For direct insertion, a few micrograms of the sample are placed in a capillary tube.

-

Ionization : The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV).[23][24] This causes ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of this compound. While the data herein is theoretical, it is grounded in the fundamental principles that govern molecular spectroscopy. The predicted NMR, IR, and MS data provide a robust template against which experimental results can be compared. The presence of two stereocenters is expected to introduce significant complexity, particularly in the NMR spectra, through the doubling of signals. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and quality. This document serves as a valuable resource for any scientist tasked with the synthesis, purification, or analysis of this and structurally related halogenated compounds, facilitating a more efficient and insightful characterization process.

References

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

-

Scribd. (n.d.). Analysis of diastereomers by ir spectroscopy. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Retrieved from [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

ChemRxiv. (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

American Chemical Society. (2025). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Retrieved from [Link]

-

ResearchGate. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Ir Spectrum Correlation Table. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Basic NMR Concepts. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

KINTEK. (n.d.). What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis. Retrieved from [Link]

-

University of Bath. (2012). 8.29 Spectroscopic analysis: diastereomeric derivatization for spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Preprints.org. (n.d.). Obtaining IR spectra using the KBr pellet method is a convenient and commonly used technique for identifying various functional groups in natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). 8.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy | Request PDF. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Bath. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. Retrieved from [Link]

-

The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ETH Zurich. (n.d.). Fragmentation of Organic Compounds. Retrieved from [Link]

-

University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - Research. Retrieved from [Link]

-

ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

Sources

- 1. Analysis of diastereomers by ir spectroscopy | PDF [slideshare.net]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. sites.bu.edu [sites.bu.edu]

- 10. scribd.com [scribd.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 13. atlas.org [atlas.org]

- 14. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 15. azom.com [azom.com]

- 16. shimadzu.com [shimadzu.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 24. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

crystal structure analysis of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

An in-depth technical guide or whitepaper on the core.## An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol: A Prospective Approach for Novel Halogenated Compounds

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemistry and drug discovery. This guide provides a comprehensive, in-depth technical walkthrough for determining the crystal structure of a novel, flexible halogenated aliphatic alcohol, this compound. In the absence of pre-existing public data for this specific molecule, this document serves as a prospective guide, detailing the necessary experimental and computational steps for an ab initio structure determination. We will delve into the rationale behind experimental choices, from crystallization strategies tailored for challenging small molecules to the nuances of data collection and structural refinement. The methodologies described herein are grounded in established crystallographic principles and are designed to serve as a robust framework for the analysis of other novel halogenated compounds.

Introduction: The Significance of Structural Elucidation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For drug development professionals, understanding the precise conformation, stereochemistry, and potential for intermolecular interactions is paramount for rational drug design and lead optimization. Halogenated organic compounds, such as our target molecule this compound, are of particular interest due to the unique ability of halogen atoms to participate in specific, non-covalent interactions known as halogen bonds. These interactions can significantly influence how a molecule binds to its biological target.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state structure of a molecule. This technique provides precise atomic coordinates, bond lengths, bond angles, and insights into the packing of molecules within a crystal lattice. This guide will provide a comprehensive roadmap for obtaining and interpreting such data for our target compound.

The Crystallization Challenge: From Oil to Ordered Solid

The first and often most challenging step in any crystallographic analysis is obtaining a high-quality single crystal suitable for diffraction. Our target molecule, a flexible aliphatic alcohol, is likely to be an oil or a low-melting-point solid at room temperature, making crystallization non-trivial. The goal is to encourage the molecules to pack in a highly ordered, repeating three-dimensional array.

Strategic Approaches to Crystallization

Given the molecule's polarity (due to the hydroxyl group and halogens) and conformational flexibility, a multi-pronged screening approach is necessary.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin with a range of solvents with varying polarities. Good starting points include hexane (non-polar), dichloromethane (DCM), ethyl acetate, and methanol (polar). The ideal solvent is one in which the compound is sparingly soluble.

-

Slow Evaporation: Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: This is a highly effective technique for small molecules.

-

Liquid-Liquid: In a small, sealed container, place a vial containing a concentrated solution of the compound. In the larger container, add a "weaker" solvent (an anti-solvent) in which the compound is poorly soluble but which is miscible with the primary solvent. The vapor of the anti-solvent will slowly diffuse into the compound's solution, gradually reducing its solubility and promoting crystallization.

-

Solid-Liquid: If the compound is a solid, place it in a vial and expose it to the vapor of a solvent in which it is sparingly soluble.

-

-

Thermal Methods:

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C or -20°C. A programmable thermostat can be used to control the cooling rate.

-

Sublimation: For volatile solids, heating the compound under a vacuum can lead to the formation of crystals on a cooled surface.

-

The workflow for selecting a crystallization method is an iterative process.

Caption: Iterative workflow for crystallization screening.

Data Collection: Illuminating the Crystal with X-rays

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers use a highly focused beam of monochromatic X-rays. As the crystal is rotated in the beam, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.

Data Collection Strategy

| Parameter | Recommended Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) | Mo is standard for small molecules. Cu provides better diffraction for very small crystals but can cause fluorescence with heavier elements like bromine. |

| Temperature | 100 K | Cryo-cooling minimizes thermal motion of atoms, leading to sharper diffraction spots and higher quality data. |

| Detector Distance | 40-60 mm | A balance between resolving closely spaced spots and capturing high-angle data. |

| Exposure Time | 1-20 seconds per frame | Dependent on crystal size and diffracting power. The goal is to have strong spots without overloading the detector. |

| Data Redundancy | >4 | Measuring the same reflections multiple times improves data statistics and helps in correcting for systematic errors. |

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

-

Cryo-cooling: The mounted crystal is rapidly cooled to 100 K in a stream of cold nitrogen gas.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions of the unit cell (the basic repeating block of the crystal).

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured multiple times.

-

Data Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. This data is then scaled and corrected for various experimental factors.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data contains the information needed to solve the crystal structure. This is a multi-step computational process.

Caption: Workflow for structure solution and refinement.

Structure Solution

The "phase problem" is the central challenge in crystallography: the diffraction experiment measures the intensities of the spots, but not their phases. Structure solution methods are algorithms that estimate these initial phases. For small molecules, "direct methods" or dual-space algorithms are highly successful. These methods use statistical relationships between the intensities to derive a set of trial phases, which are then used to calculate an initial electron density map.

Model Building and Refinement

From the initial electron density map, an initial molecular model can be built by assigning atoms to the peaks of high electron density. This initial model is then refined using a least-squares minimization process. Refinement aims to adjust the atomic parameters (position, displacement) to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

For our target molecule, special attention should be paid to:

-

Anisotropic Displacement Parameters (ADPs): All non-hydrogen atoms should be refined anisotropically, allowing them to be modeled as ellipsoids, which accounts for their thermal motion.

-

Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," as they have too few electrons to be reliably located from the electron density map.

-

Disorder: Due to the flexibility of the pentanol chain, it is possible that the molecule adopts multiple conformations within the crystal lattice. This "disorder" must be modeled appropriately.

-

Absolute Structure: For a molecule with a stereocenter, like the carbon at position 4, it is crucial to determine the absolute configuration. This is typically done by analyzing anomalous dispersion effects, often expressed as the Flack parameter.

Analysis and Interpretation: Gleaning Insights from the Structure

Once the refinement has converged to a satisfactory level (indicated by low R-factors and a clean difference electron density map), the final structure can be analyzed.

Key Structural Parameters

| Parameter | Description | Importance |

| Bond Lengths & Angles | The distances and angles between atoms. | Confirms the chemical identity and can reveal strain or unusual electronic effects. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Crucial for understanding the 3D shape and how the molecule might fit into a binding pocket. |

| Intermolecular Interactions | Non-covalent interactions between molecules in the crystal lattice. | Reveals how the molecule self-assembles. For this compound, look for C-H···O hydrogen bonds, and potential Br···O or Cl···O halogen bonds. |

| Crystal Packing | The overall arrangement of molecules in the unit cell. | Influences physical properties like solubility and melting point. |

The Role of Halogen Bonding

A key area of analysis for this structure would be the investigation of halogen bonds. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as the oxygen of the hydroxyl group on a neighboring molecule. The geometry of this interaction (the R-X···Y angle, where X is the halogen and Y is the nucleophile) is typically close to 180°. The presence and strength of such interactions can have profound implications for molecular recognition and binding affinity in a biological context.

Conclusion and Outlook

This guide has outlined a comprehensive, prospective pathway for the complete . By following a systematic approach to crystallization, employing modern data collection techniques, and applying rigorous refinement and analysis protocols, it is possible to obtain a high-resolution three-dimensional model of this and other novel halogenated compounds. The resulting structural data provides invaluable, atom-level insights that are critical for advancing research in medicinal chemistry and materials science. The principles and methodologies detailed here represent a robust framework for tackling the challenges of small molecule crystallography and unlocking the structural secrets held within a single crystal.

References

-

Gilday, L. C., Robinson, S. W., Barendt, T. A., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118–7195. [Link]

-

Clegg, W., Blake, A. J., Ibers, J. A., et al. (2015). Crystal Structure Analysis: Principles and Practice. International Union of Crystallography/Oxford University Press. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112–122. [Link]

-

Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. [Link]

theoretical and computational studies of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Foreword

The field of drug discovery and materials science is increasingly reliant on the precise understanding of molecular architecture and reactivity. Halogenated organic compounds, such as this compound, represent a class of molecules with significant, yet complex, potential. The strategic placement of halogen atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, making them valuable scaffolds. However, their intricate stereoelectronic nature presents a considerable challenge to both synthetic chemists and molecular modelers.

This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals on the application of modern theoretical and computational chemistry techniques to elucidate the properties of this compound. As specific literature on this exact molecule is not available, we will treat it as a novel chemical entity. This document will, therefore, provide a robust, field-proven workflow that can be adapted for the study of other complex halogenated molecules. We will move beyond a simple recitation of methods to explain the causality behind our choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: The Strategic Importance of In Silico Analysis

Experimental characterization of a novel molecule with multiple chiral centers and conformational flexibility can be resource-intensive and time-consuming. Computational modeling provides a powerful, predictive framework to address these challenges preemptively. For this compound, which has two stereocenters leading to four possible stereoisomers, in silico analysis allows us to:

-

Determine the most stable conformations of each stereoisomer and understand the intramolecular forces governing their geometries.

-

Predict spectroscopic signatures (NMR, IR) to aid in the interpretation of experimental data and confirm stereochemical assignments.

-

Map the electronic landscape , including electrostatic potential and frontier molecular orbitals, to predict sites of reactivity and potential intermolecular interactions, such as halogen bonding.

-

Evaluate thermodynamic properties to understand the relative stabilities of different isomers and conformers.

This upfront computational investment accelerates research by focusing experimental efforts on the most promising avenues.

Part 2: A Validated Workflow for Computational Characterization

Our approach is a multi-step process designed to build a comprehensive understanding of the molecule from the ground up. Each step logically informs the next, creating a self-validating cascade of data.

Figure 1: A comprehensive workflow for the theoretical and computational characterization of a novel, flexible molecule.

Part 3: Detailed Methodologies & Protocols

Stereoisomer Generation and Initial Optimization

Expertise & Rationale: Before any quantum mechanical calculations, we must establish a reasonable starting geometry. For a molecule with multiple rotatable bonds, a simple 2D-to-3D conversion is insufficient. We begin with a molecular mechanics force field, which provides a computationally inexpensive method to explore the vast conformational space. The MMFF94 force field is a robust choice for general organic molecules, offering a good balance of speed and accuracy for this initial, broad search.

Protocol 1: Initial Conformational Search

-

Sketch the Molecule: Using a molecular editor (e.g., Avogadro, ChemDraw), draw the 2D structure of this compound.

-

Generate Stereoisomers: Systematically generate all four stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R).

-

Perform a Conformational Search: For each stereoisomer, submit the structure to a molecular mechanics-based conformational search algorithm.

-

Engine: MMFF94

-

Search Algorithm: Systematic or Monte Carlo search.

-

Energy Window: 10 kcal/mol (to ensure broad coverage).

-

-

Filter and Cluster: The output will be a large number of conformers. Use a root-mean-square deviation (RMSD) clustering algorithm (e.g., with a 0.5 Å threshold) to identify unique geometries.

-

Export Geometries: Save the coordinates of the lowest-energy conformer from each cluster for the next stage.

Density Functional Theory (DFT) for Refinement and Property Calculation

Expertise & Rationale: While molecular mechanics is excellent for conformational searching, it cannot accurately describe the electronic structure. For this, we turn to Density Functional Theory (DFT).

-

Choice of Functional: The choice of the DFT functional is critical. For halogenated compounds, standard functionals like B3LYP can be adequate, but dispersion-corrected functionals are often superior. We recommend the ωB97X-D functional. This functional includes long-range corrections and empirical dispersion, which are crucial for accurately modeling non-covalent interactions, such as intramolecular hydrogen and halogen bonding, that are likely present in our molecule.

-

Choice of Basis Set: The basis set determines the flexibility the calculation has to describe the electron orbitals.

-

For initial DFT optimizations, a double-zeta basis set like 6-31G(d) is a cost-effective choice.

-

For final, high-accuracy calculations, a larger, polarization and diffuse function-augmented basis set is necessary. The aug-cc-pVDZ basis set is highly recommended for obtaining accurate electronic properties and describing the diffuse nature of halogen electron clouds.

-

Protocol 2: High-Accuracy DFT Calculations

-

Input Preparation: Use the conformers obtained from Protocol 1 as starting geometries.

-

Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: ωB97X-D

-

Basis Set: aug-cc-pVDZ

-

Solvation Model: To simulate a realistic environment, include an implicit solvent model like the Polarizable Continuum Model (PCM) with a solvent such as water or chloroform.

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized geometry.

-

Purpose: This is a self-validating step. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Output: This calculation also yields the zero-point vibrational energy (ZPVE), thermal corrections, and the predicted IR spectrum.

-

-

NMR Calculation: